molecular formula C12H9F3N2O2 B13904167 1-(4-Trifluoromethyl-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

1-(4-Trifluoromethyl-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B13904167
M. Wt: 270.21 g/mol
InChI Key: JIIXRXWVDOIXQU-UHFFFAOYSA-N
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Description

1-(4-Trifluoromethyl-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a pyrazole-based compound characterized by a trifluoromethyl (-CF₃) substituent on the para position of the phenyl ring attached to the pyrazole core. The pyrazole ring is substituted with a methyl group at position 5 and a carboxylic acid group at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound structurally distinct from simpler pyrazole derivatives .

Properties

Molecular Formula

C12H9F3N2O2

Molecular Weight

270.21 g/mol

IUPAC Name

5-methyl-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C12H9F3N2O2/c1-7-6-10(11(18)19)16-17(7)9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H,18,19)

InChI Key

JIIXRXWVDOIXQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Pyrazole Formation via Furandione and Hydrazone Cyclization

A notable method involves the reaction of 4-benzoyl-5-phenyl-2,3-furandione with (4-trifluoromethylphenyl) benzaldehyde-phenyl hydrazone under solvent-free heating conditions.

  • Procedure : Equimolar amounts of the furandione and hydrazone are mixed and heated to approximately 110°C for about 40 minutes without solvent. The reaction mixture solidifies upon cooling.
  • Isolation : The crude solid is treated with a toluene-n-hexane mixture, filtered, and purified by crystallization from carbon tetrachloride.
  • Characterization : The product is confirmed by FT-IR with characteristic peaks at 3059 cm⁻¹ (aromatic C-H), 1756 cm⁻¹ (acyl C=O), and 1663 cm⁻¹ (benzoyl C=O).
  • Reference : This method is detailed in a 2019 Turkish journal article, demonstrating the preparation of related pyrazole-3-carboxylic acids with trifluoromethylphenyl substitution.

Preparation via Acid Chloride Intermediate and Schotten-Baumann Esterification

Following pyrazole formation, the carboxylic acid can be converted to its acid chloride using reagents such as oxalyl chloride or thionyl chloride.

  • Acid Chloride Formation : The acid is reacted with oxalyl chloride in the absence of solvent under drying conditions, yielding the acid chloride intermediate.
  • Esterification : The acid chloride is then reacted with alcohols (e.g., methanol) in the presence of pyridine under reflux for several hours to afford esters.
  • Amide and Urea Derivatives : Reaction of the acid chloride with amines or ureas yields corresponding amides and carbamoyl derivatives.
  • Yields and Purification : Products are typically isolated by precipitation upon acidification and purified by crystallization.
  • Example Data :
Compound Reaction Conditions Yield (%) Melting Point (°C) Characterization Notes
Methyl ester derivative Acid chloride + MeOH, pyridine, reflux 3h Not specified Not specified IR: 3081 cm⁻¹ (Ar-H), 1741 cm⁻¹ (ester C=O)
Butyl amide derivative Acid chloride + butyl amine, reflux 4h Not specified Not specified IR: 3526 cm⁻¹ (NH), 1662 cm⁻¹ (amide C=O)
  • Reference : Detailed in the same 2019 study, including spectral data and elemental analysis.

Industrial-Scale Considerations and Alternative Methods

  • Industrial synthesis methods for related pyrazole-3-carboxylic acids have been reported, focusing on scalability and avoidance of hazardous reagents.
  • For example, a patent describes the synthesis of 5-acetyl-1H-pyrazole-3-carboxylic acid derivatives using hydrolysis of esters, but notes challenges such as low yields (~26%) and difficult product isolation due to water solubility.
  • Another patent outlines improved processes for 1-aryl-5-alkyl pyrazole compounds involving reaction of disulfide compounds with arylhydrazines, avoiding hazardous sulfenyl halide reagents and optimizing yields for scale-up.
  • These methods may be adapted or provide insights for the synthesis of 1-(4-trifluoromethyl-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid, particularly in the choice of starting materials and catalysts.

Summary Table of Preparation Routes

Step Starting Materials Reaction Conditions Key Reagents Product Notes
1 4-benzoyl-5-phenyl-2,3-furandione + (4-trifluoromethylphenyl) benzaldehyde-phenyl hydrazone Heat at 110°C, solvent-free, 40 min None Pyrazole-3-carboxylic acid derivative Solid isolated by crystallization
2 Pyrazole carboxylic acid React with oxalyl chloride, dry conditions Oxalyl chloride Acid chloride intermediate Precursor for further derivatization
3 Acid chloride + alcohol or amine Reflux with pyridine or in xylene Alcohols, amines, ureas Esters, amides, ureas Schotten-Baumann method, yields vary
4 Ester hydrolysis or direct hydrolysis of esters Hydrolysis with base or acid NaOH, HCl Carboxylic acid Industrial scale challenges with isolation
5 Alternative synthesis via disulfide + arylhydrazine Pd catalyst, base, optimized conditions Pd2(dba)3, K2CO3 1-aryl-5-alkyl pyrazole Avoids hazardous reagents, scalable

Analytical and Characterization Data

  • Infrared Spectroscopy (IR) : Key absorption bands include aromatic C-H (~3050 cm⁻¹), carbonyl groups (ester C=O ~1740 cm⁻¹, amide C=O ~1660 cm⁻¹), and NH stretches (amide/urea ~3300-3500 cm⁻¹).
  • Nuclear Magnetic Resonance (NMR) : Proton NMR typically shows aromatic multiplets (δ 7.0-8.0 ppm), methyl singlets for the 5-methyl group (~δ 2.0 ppm), and characteristic signals for ester or amide protons.
  • Elemental Analysis : Calculated and found values for carbon, hydrogen, and nitrogen confirm compound purity.
  • Thin Layer Chromatography (TLC) : Used for monitoring reaction progress with silica gel plates and UV detection.

Chemical Reactions Analysis

1-(4-Trifluoromethyl-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

1-(4-Trifluoromethyl-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Trifluoromethyl-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets by increasing its hydrophobicity and electron-withdrawing capacity. This can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxylic Acid Derivatives

Structural and Substituent Variations

The following table summarizes key structural differences and similarities between 1-(4-Trifluoromethyl-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid and analogous compounds:

Compound Name Substituents on Phenyl Ring Pyrazole Substituents (Positions) Molecular Weight Key Structural Features Reference
1-(4-Trifluoromethyl-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid 4-CF₃ 5-CH₃, 3-COOH 284.22* High lipophilicity due to -CF₃ group
1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid 4-F 5-CH₃, 3-COOH 220.20 Planar structure; moderate polarity
1-(4-Chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid 4-Cl, 2,4-Cl₂-5-F 3-polychlorinated phenyl, 5-COOH 403.58 Bulky substituents; increased steric hindrance
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid 4-OCH₃ 5-CH₃, 3-COOH 232.24 Electron-donating -OCH₃ enhances solubility
1-(Difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylic acid -CHF₂ 5-CH₃, 3-COOH 176.12 Smaller substituent; reduced lipophilicity

*Calculated based on molecular formula C₁₂H₉F₃N₂O₂.

Key Observations:
  • Trifluoromethyl vs.
  • Electron Effects : Electron-withdrawing groups (-CF₃, -Cl) reduce electron density on the phenyl ring, which may influence binding interactions in biological systems. In contrast, -OCH₃ (electron-donating) enhances solubility but may reduce metabolic stability .
  • Steric Considerations : Bulky substituents, as seen in the polychlorinated analog (MW 403.58), introduce steric hindrance that could limit binding to compact active sites .

Biological Activity

1-(4-Trifluoromethyl-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative notable for its unique trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. This compound has garnered attention in various fields of medicinal chemistry due to its potential therapeutic applications.

  • Molecular Formula : C₁₂H₉F₃N₂O₂
  • Molecular Weight : 270.21 g/mol
  • Structure : The compound features a trifluoromethyl group at the para position of the phenyl ring and a methyl group at the 5-position of the pyrazole ring, which contributes to its distinctive properties.

Biological Activity

Research indicates that 1-(4-Trifluoromethyl-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid exhibits various biological activities:

Structure-Activity Relationship (SAR)

The biological activity of 1-(4-Trifluoromethyl-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid can be understood through its structure-activity relationship:

Compound NameMolecular FormulaUnique Features
5-Methyl-1H-pyrazole-3-carboxylic acidC₁₁H₁₀N₂O₂Lacks trifluoromethyl group; shows different reactivity
3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidC₆H₅F₃N₂O₂Different position of trifluoromethyl group; potential anti-inflammatory activity
4-Benzoyl-5-(trifluoromethyl)phenylpyrazoleC₁₅H₁₂F₃N₂OContains benzoyl group; used in organic synthesis

The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for improving bioavailability and efficacy against biological targets .

Case Studies and Research Findings

Recent studies have focused on optimizing derivatives of pyrazoles for improved pharmacokinetic profiles. For instance, modifications to the pyrazole scaffold have led to enhanced potency against malaria parasites while maintaining metabolic stability .

In one study, a related compound was evaluated for its ability to inhibit PfATP4, demonstrating an effective EC₅₀ value of 0.064 μM, indicating strong antiparasitic activity. The introduction of polar functional groups was found to balance aqueous solubility and metabolic stability, crucial factors in drug development .

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